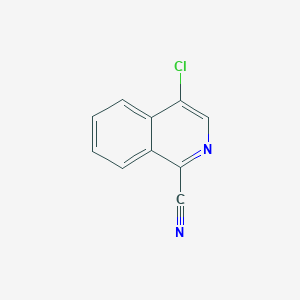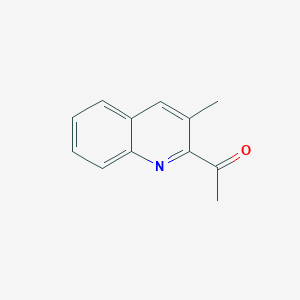
Scandium nitride
Vue d'ensemble
Description
Scandium nitride is a binary III-V indirect bandgap semiconductor composed of scandium cations and nitride anions. It has a rock-salt crystal structure and can be synthesized through various methods, including sublimation and recondensation on tungsten foil
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Scandium nitride can be synthesized through several methods, including:
Sublimation and Recondensation: This method involves growing this compound crystals on tungsten foil by sublimating scandium and nitrogen gas and then recondensing them.
Reactive Sputtering: This compound nanolayers can be deposited on substrates like magnesium oxide using reactive sputtering techniques.
Molecular Beam Epitaxy (MBE): This method involves the deposition of scandium and nitrogen atoms onto a substrate under ultra-high vacuum conditions.
Hydride Vapor Phase Epitaxy (HVPE): This technique uses gaseous precursors to deposit this compound on a substrate.
Industrial Production Methods
Industrial production of this compound typically involves advanced deposition techniques such as reactive sputtering and molecular beam epitaxy, which allow for precise control over the material’s properties and structure .
Analyse Des Réactions Chimiques
Types of Reactions
Scandium nitride undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form scandium oxide.
Reduction: Reduction reactions can convert this compound back to its elemental form.
Substitution: this compound can undergo substitution reactions where nitrogen atoms are replaced by other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and hydrogen for reduction. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include scandium oxide from oxidation and elemental scandium from reduction .
Applications De Recherche Scientifique
Scandium nitride has a wide range of scientific research applications, including:
Electronics and Optoelectronics: This compound is used in the development of high-efficiency lighting and display technologies.
Thermoelectric Energy Conversion: This compound’s unique properties make it suitable for use in thermoelectric devices.
Semiconductor Superlattices: This compound is used as a semiconducting component in epitaxial metal/semiconductor superlattices.
Medical Diagnostics: Scandium compounds, including this compound, are used in medical diagnostics such as positron emission tomography imaging.
Mécanisme D'action
Scandium nitride exerts its effects through its unique electronic and structural properties. As a semiconductor, it has an indirect bandgap of 0.9 eV and a direct bandgap of 2 to 2.4 eV . These properties allow it to interact with light and other electromagnetic radiation, making it useful in optoelectronic applications. The molecular targets and pathways involved include its interaction with light and its ability to conduct electricity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gallium Nitride: A widely used III-V semiconductor with a direct bandgap, commonly used in LEDs and high-frequency devices.
Aluminum Nitride: Known for its high thermal conductivity and used in electronic substrates and heat sinks.
Indium Nitride: Another III-V semiconductor with applications in high-speed electronics and optoelectronics.
Uniqueness of Scandium Nitride
This compound stands out due to its unique combination of electronic properties, including its indirect bandgap and high thermal stability. These properties make it suitable for applications where other III-V semiconductors may fall short, such as in thermoelectric devices and certain optoelectronic applications .
Propriétés
IUPAC Name |
azanylidynescandium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOITRGULIVMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Sc] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NSc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067142 | |
| Record name | Scandium nitride (ScN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.963 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
The only earth-metal nitride that is stable in humid atmospheric conditions; [Ullmann] | |
| Record name | Scandium nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8691 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25764-12-9 | |
| Record name | Scandium nitride (ScN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25764-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scandium nitride (ScN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025764129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scandium nitride (ScN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scandium nitride (ScN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Scandium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate](/img/structure/B1604985.png)




![8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1604991.png)
![Benzo[4,5]thieno[2,3-b]quinoxaline](/img/structure/B1604994.png)



